5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione
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Overview
Description
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. This compound is part of the pyrimidoquinoline family, which is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves a multicomponent reaction. One common method is the three-component one-pot reaction involving barbituric acid, aldehydes, and anilines. This reaction is facilitated by various catalysts, such as trityl chloride, which provides a neutral and mild reaction condition . The reaction is usually carried out in chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent synthesis approach is advantageous for industrial applications due to its high yield, short reaction times, and compliance with green chemistry protocols .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antitumor activity, making it a candidate for cancer research.
Industry: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Pyrimido[4,5-b]quinoline: A closely related compound with variations in the substitution pattern.
Triazino[4,5-b]quinoline: Another related compound with a triazine ring fused to the quinoline core.
Uniqueness
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-phenyl-5,10-dihydro-1H-pyrimido[4,5-b]quinoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-15(14)19-17(22)20-16/h1-9,13H,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMMVPYOYIIPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=C2C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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